molecular formula C14H18ClFN2O B6633971 N-(2-amino-1-cyclopentylethyl)-2-chloro-4-fluorobenzamide

N-(2-amino-1-cyclopentylethyl)-2-chloro-4-fluorobenzamide

Cat. No.: B6633971
M. Wt: 284.75 g/mol
InChI Key: YRVAXWWCPDZPGX-UHFFFAOYSA-N
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Description

N-(2-amino-1-cyclopentylethyl)-2-chloro-4-fluorobenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a cyclopentyl group, an amino group, and a benzamide moiety substituted with chlorine and fluorine atoms. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-(2-amino-1-cyclopentylethyl)-2-chloro-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClFN2O/c15-12-7-10(16)5-6-11(12)14(19)18-13(8-17)9-3-1-2-4-9/h5-7,9,13H,1-4,8,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVAXWWCPDZPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CN)NC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-1-cyclopentylethyl)-2-chloro-4-fluorobenzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of 2-chloro-4-fluorobenzoic acid. This can be achieved through the chlorination and fluorination of benzoic acid under controlled conditions.

    Amidation Reaction: The 2-chloro-4-fluorobenzoic acid is then converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. The acid chloride is subsequently reacted with 2-amino-1-cyclopentylethylamine to form the desired benzamide compound.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the synthesis process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-1-cyclopentylethyl)-2-chloro-4-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzamide ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions include substituted benzamides, nitro derivatives, secondary amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-amino-1-cyclopentylethyl)-2-chloro-4-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-amino-1-cyclopentylethyl)-2-chloro-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-1-cyclopentylethyl)-2-bromo-5-chlorobenzamide
  • N-(2-amino-1-cyclopentylethyl)-2-nitrobenzenesulfonamide
  • N-(2-amino-1-cyclopentylethyl)-2-methylpropanamide

Uniqueness

N-(2-amino-1-cyclopentylethyl)-2-chloro-4-fluorobenzamide is unique due to the presence of both chlorine and fluorine atoms on the benzamide ring, which can significantly influence its chemical reactivity and biological activity. The cyclopentyl group also adds to its distinct structural and functional properties compared to similar compounds.

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